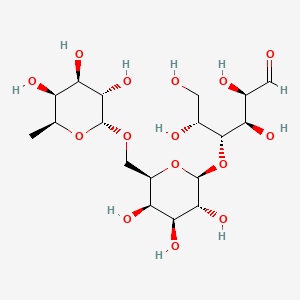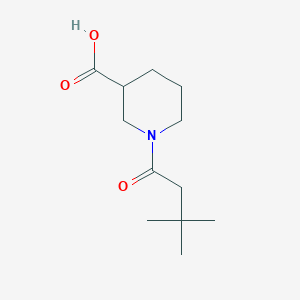
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid involves the acylation of piperidine-3-carboxylic acid with 3,3-dimethylbutanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the acyl group with a nucleophile, such as in the formation of esters and amides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Borane in Tetrahydrofuran (BH3/THF): Used for reducing carboxylic acids to primary alcohols.
Strong Acids (HCl, H2SO4): Used to catalyze esterification reactions.
Major Products Formed
Applications De Recherche Scientifique
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-3-carboxylic acid: A simpler derivative of piperidine with similar chemical properties.
3-(Piperidine-1-carbonyl)phenylboronic acid: Another piperidine derivative with different functional groups and applications.
Uniqueness
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid is unique due to its specific acyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities . This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
1-(3,3-dimethylbutanoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)7-10(14)13-6-4-5-9(8-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Clé InChI |
PXIGZNQKXXCCFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)N1CCCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)
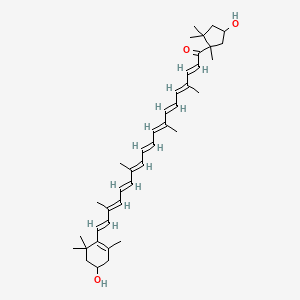


![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)

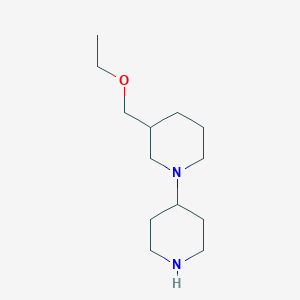

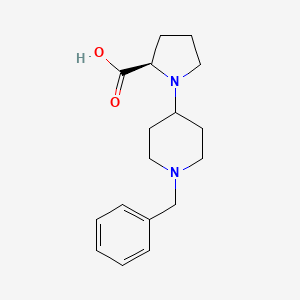
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
